tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate: is an organic compound that features a unique structure combining an azetidine ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate typically involves multiple stepsThe tert-butyl group is often introduced as a protecting group to facilitate the synthesis and can be removed later if necessary .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Deprotection: The tert-butyl group can be removed using reagents like trifluoroacetic acid to reveal the free amine on the azetidine ring.
Substitution: The amine groups in the molecule can undergo alkylation or acylation reactions, depending on the reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Deprotection: Trifluoroacetic acid.
Substitution: Alkylating or acylating agents.
Major Products:
Hydrolysis: tert-Butanol and carboxylic acid derivative.
Deprotection: Free amine on the azetidine ring.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate .
- tert-Butyl 3-iodoazetidine-1-carboxylate .
- tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate .
Uniqueness: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a pyrrolidine ring, which provides distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of enzyme interactions.
Properties
IUPAC Name |
tert-butyl 3-pyrrolidin-3-ylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSVASFRYDNVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251019-03-0 | |
Record name | tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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